

Application Notes and Protocols for Reductive Amination with 2-(Tert-butyldimethylsilyloxy)ethanamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(*Tert*-butyldimethylsilyloxy)ethanamine

Cat. No.: B117003

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone transformation in organic synthesis, enabling the formation of carbon-nitrogen bonds to produce primary, secondary, and tertiary amines. This method is widely employed in medicinal chemistry and drug development due to its versatility and the prevalence of amines in bioactive molecules. The reaction proceeds through the initial formation of an imine or iminium ion from a carbonyl compound (aldehyde or ketone) and an amine, which is then reduced *in situ* to the corresponding amine.

This application note provides a detailed protocol for the reductive amination of various aldehydes and ketones using **2-(Tert-butyldimethylsilyloxy)ethanamine**. This reagent is particularly useful as it introduces a protected 2-hydroxyethylamino moiety, a common structural motif in pharmaceuticals. The tert-butyldimethylsilyl (TBDMS) protecting group is robust under various conditions and can be selectively removed when desired. Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) is highlighted as a mild and selective reducing agent, well-suited for this transformation, minimizing over-reduction and tolerating a wide range of functional groups.^[1]

Reaction Principle

The reductive amination process involves two key steps that can be performed in a single pot:

- Imine/Iminium Ion Formation: The primary amine, **2-(Tert-butylidemethylsilyloxy)ethanamine**, undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration leads to the formation of a Schiff base (imine). In the presence of a weak acid, the imine can be protonated to form a more electrophilic iminium ion.
- Reduction: A reducing agent, such as sodium triacetoxyborohydride, selectively reduces the C=N double bond of the imine or iminium ion to afford the secondary amine product. $\text{NaBH}(\text{OAc})_3$ is particularly effective as it is less reactive towards the starting carbonyl compounds compared to other borohydrides, thus preventing the formation of alcohol byproducts.^[1]

Experimental Protocols

General Protocol for Reductive Amination

This protocol describes a general procedure for the reductive amination of an aldehyde or ketone with **2-(Tert-butylidemethylsilyloxy)ethanamine** using sodium triacetoxyborohydride.

Materials and Reagents:

- Aldehyde or Ketone (1.0 eq)
- **2-(Tert-butylidemethylsilyloxy)ethanamine** (1.0 - 1.2 eq)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 - 2.0 eq)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
- Acetic Acid (optional, 0-1.2 eq)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (Saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

- Round-bottom flask
- Magnetic stirrer and stir bar
- Inert atmosphere (Argon or Nitrogen)
- Standard laboratory glassware for workup and purification

Procedure:

- Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 eq) and dissolve it in anhydrous DCM or DCE.
- Amine Addition: Add **2-(Tert-butyldimethylsilyloxy)ethanamine** (1.0 - 1.2 eq) to the solution.
- Iminium Ion Formation (Optional): If the carbonyl compound is a ketone, acetic acid (1.2 eq) can be added to catalyze imine formation. Stir the mixture at room temperature for 20-30 minutes. For aldehydes, this step is often not necessary.
- Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 - 2.0 eq) to the stirring solution in portions. The addition may be slightly exothermic.
- Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-18 hours).
- Workup:
 - Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Extract the aqueous layer with dichloromethane (2 x 20 mL).
 - Combine the organic layers and wash with brine.

- Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but is typically a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

Protocol for TBDMS Deprotection

This protocol describes the removal of the TBDMS protecting group to yield the corresponding N-substituted 2-aminoethanol derivative.

Materials and Reagents:

- TBDMS-protected amine (1.0 eq)
- Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 - 1.5 eq)
- Tetrahydrofuran (THF), anhydrous
- Dichloromethane (DCM)
- Water
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: Dissolve the TBDMS-protected amine (1.0 eq) in anhydrous THF in a round-bottom flask.
- TBAF Addition: Cool the solution to 0 °C using an ice bath. Add the TBAF solution (1.1 - 1.5 eq) dropwise to the stirred solution.[\[2\]](#)

- Reaction: Allow the reaction mixture to warm to room temperature and stir for 45 minutes to 18 hours. Monitor the deprotection by TLC until the starting material is consumed.[2]
- Workup:
 - Dilute the reaction mixture with dichloromethane.
 - Quench the reaction by adding water.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Wash the organic layer with brine.
 - Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure.
- Purification: The crude product can be purified by flash column chromatography on silica gel to afford the final N-substituted 2-aminoethanol.

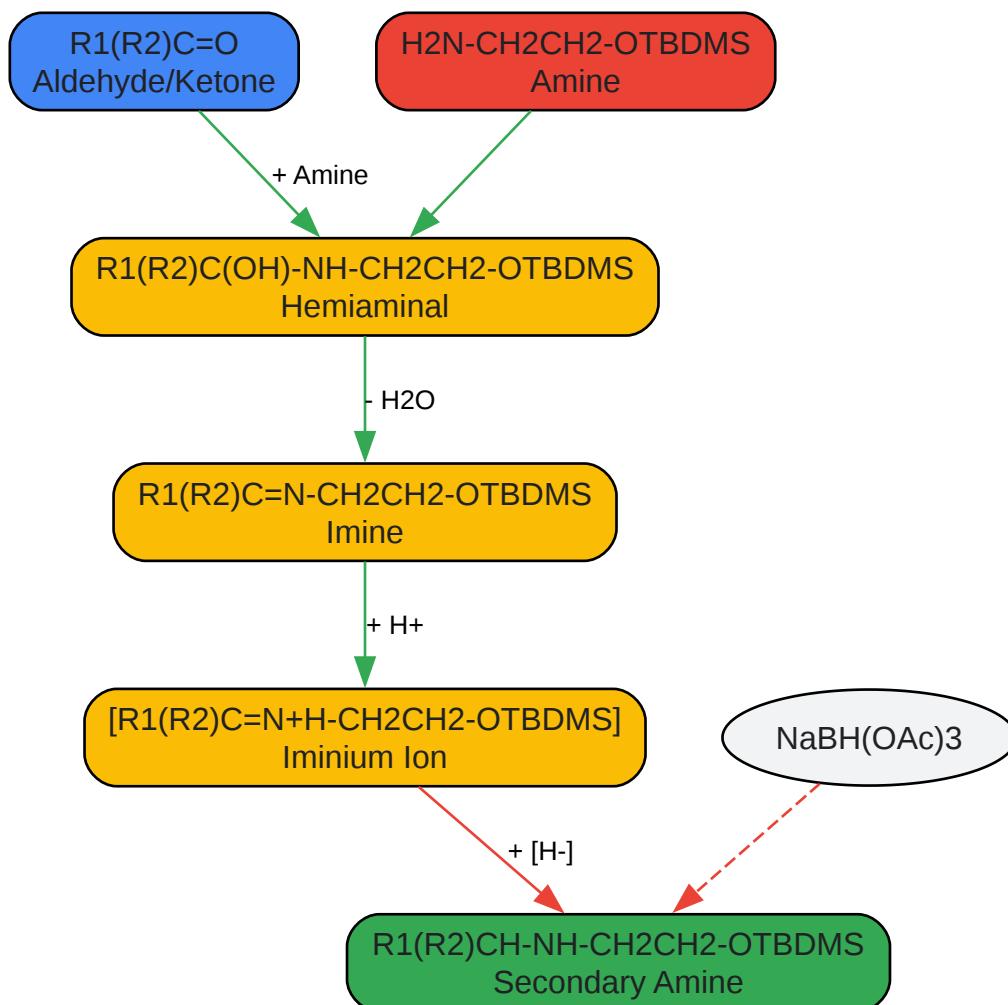
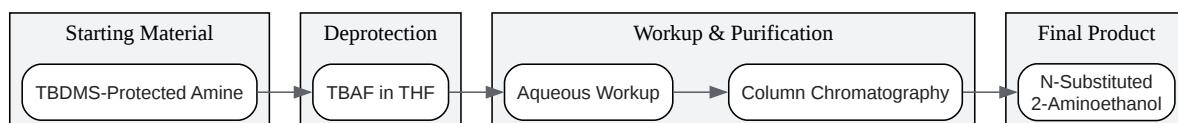
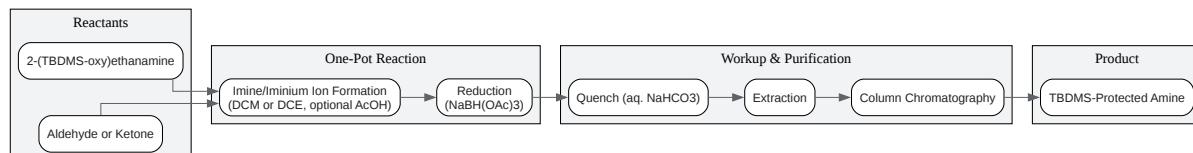
Data Presentation

The following tables summarize typical reaction conditions and yields for the reductive amination of various aldehydes and ketones with **2-(Tert-butyldimethylsilyloxy)ethanamine**, followed by the deprotection step.

Table 1: Reductive Amination with **2-(Tert-butyldimethylsilyloxy)ethanamine**

Entry	Carbonyl Compound	Amine (eq)	Reducing Agent (eq)	Solvent	Time (h)	Yield (%)
1	Benzaldehyde	1.1	NaBH(OAc) ₃ (1.5)	DCE	4	85-95
2	4-Methoxybenzaldehyde	1.1	NaBH(OAc) ₃ (1.5)	DCM	3	90-98
3	4-Chlorobenzaldehyde	1.2	NaBH(OAc) ₃ (1.5)	DCE	6	80-90
4	Cyclohexanone	1.2	NaBH(OAc) ₃ (2.0)	DCE	18	75-85
5	Acetone	1.2	NaBH(OAc) ₃ (2.0)	DCM	12	70-80

Yields are for the isolated, purified product and are representative. Actual yields may vary depending on the specific substrate and reaction scale.




Table 2: TBDMS Deprotection of N-substituted-2-(tert-butyldimethylsilyloxy)ethanamines

Entry	Substrate	TBAF (eq)	Solvent	Time (h)	Yield (%)
1	N-Benzyl-2-(tert-butyldimethylsilyloxy)ethanamine	1.2	THF	2	90-98
2	N-(4-Methoxybenzyl)-2-(tert-butyldimethylsilyloxy)ethanamine	1.2	THF	2	92-99
3	N-Cyclohexyl-2-(tert-butyldimethylsilyloxy)ethanamine	1.5	THF	4	88-95

Yields are for the isolated, purified product after deprotection and are representative.

Visualizations

Reductive Amination Workflow

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. organic-chemistry.org [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Reductive Amination with 2-(Tert-butyldimethylsilyloxy)ethanamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b117003#protocol-for-reductive-amination-with-2-tert-butyldimethylsilyloxy-ethanamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com